molecular formula C13H11ClN2O4 B2776617 {[(furan-2-yl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate CAS No. 389810-39-3

{[(furan-2-yl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate

Cat. No.: B2776617
CAS No.: 389810-39-3
M. Wt: 294.69
InChI Key: DXGASSQCHDILPZ-UHFFFAOYSA-N
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Description

{[(furan-2-yl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate is a complex organic compound that features a furan ring, a pyridine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(furan-2-yl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate typically involves multiple steps, starting with the preparation of the furan and pyridine intermediates. The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The pyridine ring is often prepared via condensation reactions involving suitable aldehydes and amines.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

{[(furan-2-yl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures and pH levels to ensure selective transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while substitution reactions on the pyridine ring can produce a variety of substituted pyridines.

Scientific Research Applications

Chemistry

In chemistry, {[(furan-2-yl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches.

Medicine

In medicine, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials and chemical processes. Its reactivity and stability make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of {[(furan-2-yl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Furan-2-ylmethylamino)nicotinonitrile
  • 2-(Furan-2-ylmethylamino)nicotinic acid
  • 2-(Furan-2-ylmethylamino)pyridine

Uniqueness

What sets {[(furan-2-yl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate apart from similar compounds is its unique combination of functional groups and ring structures

Properties

IUPAC Name

[2-(furan-2-ylmethylamino)-2-oxoethyl] 2-chloropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O4/c14-12-10(4-1-5-15-12)13(18)20-8-11(17)16-7-9-3-2-6-19-9/h1-6H,7-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXGASSQCHDILPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)OCC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24831854
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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